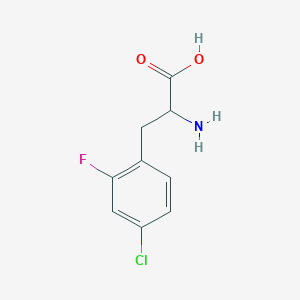

2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMGQOHZMMWUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid

Introduction: The Significance of Chiral Phenylalanine Analogs in Drug Discovery

Unnatural amino acids are critical building blocks in modern medicinal chemistry, offering the ability to fine-tune the pharmacological profile of peptide-based therapeutics and other small molecule drugs. Among these, halogenated phenylalanine derivatives are of particular interest due to the unique physicochemical properties imparted by the halogen substituents. The incorporation of chlorine and fluorine atoms into the phenyl ring can enhance metabolic stability, modulate lipophilicity, and introduce specific electronic interactions that can lead to improved binding affinity and selectivity for biological targets. (S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a synthetically challenging yet highly valuable chiral building block. Its stereochemically defined structure makes it a desirable component for the development of novel therapeutics, where precise spatial arrangement is paramount for biological activity.

This comprehensive technical guide provides a detailed, field-proven methodology for the asymmetric synthesis of (S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid. The presented strategy is anchored in the robust and highly predictable Evans asymmetric alkylation methodology, which utilizes a chiral auxiliary to control the stereochemical outcome of the key bond-forming step. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable route to this important unnatural amino acid.

Strategic Approach: Evans Asymmetric Alkylation

The cornerstone of this synthetic strategy is the diastereoselective alkylation of a chiral N-acyloxazolidinone, a powerful method for the synthesis of enantiomerically pure α-substituted carboxylic acids.[1][2] The logic behind this choice lies in the high degree of stereocontrol exerted by the chiral auxiliary, which effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high fidelity.[3]

The overall synthetic workflow can be conceptualized as follows:

Caption: Overall synthetic workflow.

Part 1: Synthesis of Key Precursors

Synthesis of 4-Chloro-2-fluorobenzyl alcohol

The synthesis commences with the reduction of the commercially available 4-chloro-2-fluorobenzaldehyde.

Experimental Protocol:

-

To a stirred solution of 4-chloro-2-fluorobenzaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise over 30 minutes.

-

The reaction mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 4-chloro-2-fluorobenzyl alcohol as a crude product, which can be used in the next step without further purification.

Synthesis of 4-Chloro-2-fluorobenzyl bromide

The benzylic alcohol is then converted to the corresponding bromide, a reactive electrophile for the subsequent alkylation step.

Experimental Protocol:

-

To a stirred solution of 4-chloro-2-fluorobenzyl alcohol (1.0 eq) in dichloromethane at 0 °C, phosphorus tribromide (0.4 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is carefully quenched by pouring it into ice-water.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 4-chloro-2-fluorobenzyl bromide.

Part 2: Evans Asymmetric Alkylation

Acylation of the Chiral Auxiliary

The commercially available (S)-4-benzyl-2-oxazolidinone is acylated with propionyl chloride to form the N-propanoyl imide.

Experimental Protocol:

-

To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise.

-

The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel.

Diastereoselective Alkylation

This is the crucial stereochemistry-defining step where the chiral auxiliary directs the alkylation of the enolate.

Experimental Protocol:

-

To a solution of the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added dropwise.

-

The solution is stirred for 30 minutes to ensure complete enolate formation.

-

A solution of 4-chloro-2-fluorobenzyl bromide (1.2 eq) in anhydrous THF is then added dropwise.

-

The reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is then purified by flash chromatography.

Part 3: Liberation of the Chiral Amino Acid

Hydrolysis of the Chiral Auxiliary

The final step involves the cleavage of the chiral auxiliary to yield the desired amino acid.

Experimental Protocol:

-

The purified alkylated product (1.0 eq) is dissolved in a mixture of THF and water (3:1).

-

Lithium hydroxide (4.0 eq) is added, and the mixture is stirred at room temperature for 4 hours.

-

The THF is removed under reduced pressure, and the aqueous solution is washed with dichloromethane to remove the liberated chiral auxiliary.

-

The aqueous layer is acidified to pH 2 with 1M HCl.

-

The product is then purified by ion-exchange chromatography or by crystallization.

Data Summary and Characterization

| Step | Product | Key Reagents | Solvent | Typical Yield |

| 1.1 | 4-Chloro-2-fluorobenzyl alcohol | Sodium borohydride | Methanol | >95% |

| 1.2 | 4-Chloro-2-fluorobenzyl bromide | Phosphorus tribromide | Dichloromethane | ~85-90% |

| 2.1 | (S)-4-Benzyl-3-propanoyloxazolidin-2-one | n-Butyllithium, Propionyl chloride | THF | ~90-95% |

| 2.2 | Alkylated Oxazolidinone | NaHMDS, 4-Chloro-2-fluorobenzyl bromide | THF | ~80-85% (high d.r.) |

| 3.1 | (S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid | Lithium hydroxide | THF/Water | ~85-90% |

Characterization of (S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid:

-

¹H NMR (D₂O): δ 7.2-7.5 (m, 3H, Ar-H), 4.0-4.2 (m, 1H, α-CH), 3.1-3.4 (m, 2H, β-CH₂).

-

¹³C NMR (D₂O): δ 175-178 (C=O), 158-162 (d, J=245-255 Hz, C-F), aromatic signals in the range of 115-140 ppm, 55-58 (α-C), 35-38 (β-C).

-

Chiral HPLC: Enantiomeric purity should be determined using a suitable chiral column (e.g., Chiralpak AD-H) with an appropriate mobile phase, typically a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid.

-

Optical Rotation: The specific rotation should be measured at the sodium D-line (589 nm) in a suitable solvent (e.g., 1M HCl) and will be a key indicator of the enantiomeric excess.

Conclusion: A Robust and Scalable Synthesis

The presented synthetic route, leveraging the well-established Evans asymmetric alkylation, provides a reliable and high-yielding pathway to the enantiomerically pure (S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid. The use of a recyclable chiral auxiliary makes this method cost-effective and amenable to scale-up for applications in drug discovery and development. The detailed protocols and mechanistic rationale provided in this guide are intended to empower researchers to confidently synthesize this valuable building block and accelerate their research programs.

References

-

Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Available at: [Link]

-

Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

-

PubChem. (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid. Retrieved from [Link]

-

ChemTube3D. Enantioselective Enolate Alkylation - Evans. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Enantioselective Synthesis of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid

Foreword: The Strategic Importance of Unnatural Amino Acids

In the landscape of modern drug discovery and materials science, the twenty canonical amino acids represent only the starting point. Unnatural amino acids (UAAs) are synthetically designed building blocks that introduce novel chemical functionalities, conformational constraints, and metabolic resistance into peptides and proteins.[1][][3] 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, a halogenated phenylalanine derivative, is a UAA of significant interest. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents on the phenyl ring, make it a valuable synthon for creating targeted therapies, particularly in oncology and neuroscience, and for modulating protein-protein interactions.[4][5]

The critical challenge lies not in its synthesis, but in its enantioselective synthesis. As the biological activity of chiral molecules is often confined to a single enantiomer, achieving high optical purity is paramount. This guide provides an in-depth exploration of robust and scalable methodologies for the asymmetric synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of key synthetic strategies, provide actionable protocols, and present comparative data to inform methodological choices.

Chapter 1: Asymmetric Hydrogenation: The Industry Workhorse

Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of industrial chiral synthesis due to its high efficiency, atom economy, and predictability.[6][7] This approach typically involves the stereoselective reduction of a prochiral olefin precursor, such as a dehydroamino acid derivative, using a chiral catalyst.

Mechanistic Rationale

The enantioselectivity of the reaction is dictated by the formation of a transient diastereomeric complex between the substrate and the chiral catalyst. Rhodium-based catalysts, paired with chiral phosphine ligands (e.g., BINAP, TangPhos, BINAPINE), are frequently employed.[6] The chiral ligand creates a specific three-dimensional environment around the rhodium center, forcing the substrate to coordinate in a preferred orientation. Hydrogen is then delivered to one face of the double bond, yielding the desired enantiomer with high fidelity.

Experimental Workflow & Protocol

The synthesis begins with the preparation of the prochiral α,β-unsaturated amino acid precursor, typically from 4-chloro-2-fluorobenzaldehyde.

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Precursor Synthesis:

-

To a flask containing acetic anhydride, add 4-chloro-2-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (0.8 eq).

-

Heat the mixture to 100°C for 2 hours with stirring.

-

Cool the reaction mixture and add ethanol. The resulting azlactone will precipitate.

-

Isolate the azlactone and hydrolyze it with a mild aqueous base (e.g., sodium carbonate) followed by acidification to yield the (Z)-2-acetamido-3-(4-chloro-2-fluorophenyl)acrylic acid precursor. Filter and dry the solid.

-

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve the precursor (1.0 eq) in degassed methanol.

-

In a separate vial, prepare the catalyst by dissolving [Rh(COD)₂]BF₄ (0.01 eq) and the chosen chiral phosphine ligand (e.g., (R)-BINAPINE, 0.011 eq) in methanol under an inert atmosphere (Argon or Nitrogen).

-

Add the catalyst solution to the reactor.

-

Pressurize the reactor with hydrogen gas (typically 5-10 bar) and stir at room temperature for 12-24 hours.

-

-

Deprotection and Isolation:

-

Once the reaction is complete (monitored by TLC or LC-MS), concentrate the solvent under reduced pressure.

-

Add 6M HCl to the residue and reflux for 4-6 hours to remove the acetyl protecting group.

-

Cool the solution and adjust the pH to the isoelectric point (approx. pH 6) to precipitate the final amino acid product.

-

Filter, wash with cold water, and dry under vacuum.

-

Performance Data

| Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (bar) | Yield (%) | Enantiomeric Excess (ee%) |

| Rh-(R)-BINAPINE[6] | 100:1 | 10 | >95% | >99% (R) |

| Rh-(S)-TangPhos[6] | 100:1 | 10 | >95% | >99% (S) |

| Rh-(R,R)-DIPAMP | 100:1 | 5 | >90% | ~95% (R) |

Chapter 2: Catalytic Asymmetric Strecker Reaction

The Strecker reaction is a foundational method for synthesizing α-amino acids from three simple components: an aldehyde, an amine, and a cyanide source.[8] Its catalytic and asymmetric variant has become a powerful tool for accessing enantiomerically enriched unnatural amino acids.[9]

Mechanistic Rationale

The reaction proceeds through the formation of an imine from 4-chloro-2-fluorobenzaldehyde and an amine source. A chiral catalyst then complexes with this imine, activating it for nucleophilic attack by cyanide. The catalyst's chiral environment directs the cyanide to one face of the imine, establishing the stereocenter. Catalysts range from metal complexes (e.g., Zr, Ti) to purely organic molecules like chiral thioureas, which activate the imine through hydrogen bonding.[10][11][12] The resulting α-aminonitrile is then hydrolyzed to the desired α-amino acid.

Experimental Workflow & Protocol

This one-pot reaction offers significant operational simplicity.

Caption: Workflow for Catalytic Asymmetric Strecker Synthesis.

Protocol 2: Organocatalyzed Asymmetric Strecker Reaction

-

One-Pot Synthesis of Aminonitrile:

-

To a solution of the chiral amido-thiourea catalyst (0.05 eq) in toluene, add 4-chloro-2-fluorobenzaldehyde (1.0 eq) and N-benzhydrylamine (1.05 eq). Stir for 30 minutes at room temperature to form the imine in situ.

-

Cool the mixture to 0°C.

-

In a separate flask, prepare the cyanide source by carefully adding acetic acid (1.2 eq) to a suspension of potassium cyanide (KCN, 2.0 eq) in water. (CAUTION: HCN gas is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety measures).

-

Add the aqueous cyanide solution to the reaction mixture and stir vigorously at 0°C for 4-8 hours.[12]

-

-

Hydrolysis and Isolation:

-

Upon completion, quench the reaction with an aqueous solution of sodium hypochlorite.

-

Separate the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.

-

To the crude aminonitrile, add concentrated HCl and heat to 110°C for 12 hours. This step hydrolyzes the nitrile and cleaves the benzhydryl protecting group.

-

Cool the mixture, wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

-

Adjust the pH of the aqueous layer to ~6 with a base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Filter, wash with cold water, and dry under vacuum.

-

Performance Data

| Catalyst Type | Cyanide Source | Temp (°C) | Yield (%) | Enantiomeric Excess (ee%) |

| Chiral Thiourea[12] | KCN/AcOH | 0 | 85-95% | 90-99% |

| Zr-BINOL Complex[11] | Bu₃SnCN | -20 | 80-90% | >95% |

| Chiral Amide Organocatalyst[10] | Ethylcyanoformate | 0 | ~90% | >98% |

Chapter 3: Biocatalysis: The Green Chemistry Approach

Enzymatic synthesis provides an elegant and environmentally benign route to chiral molecules.[13] Enzymes operate under mild aqueous conditions with exquisite stereo-, regio-, and chemo-selectivity, often eliminating the need for protecting groups and harsh reagents.[14]

Mechanistic Rationale

Two primary enzymatic strategies are applicable: asymmetric synthesis and kinetic resolution.

-

Asymmetric Synthesis with Transaminases (TAs): A transaminase enzyme catalyzes the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral keto acid (3-(4-chloro-2-fluorophenyl)pyruvic acid). The enzyme's active site is inherently chiral, ensuring the formation of predominantly one enantiomer of the amino acid.[1][15]

-

Kinetic Resolution with Acylases: A racemic mixture of the N-acetylated amino acid is prepared. An L-specific acylase enzyme then selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer untouched.[1] The resulting free L-amino acid and the acetylated D-amino acid can then be separated. While elegant, this method is limited to a theoretical maximum yield of 50% for the desired enantiomer.[1]

Experimental Workflow & Protocol (Transaminase)

Caption: Workflow for Biocatalytic Synthesis via Transamination.

Protocol 3: Transaminase-Mediated Asymmetric Synthesis

-

Keto Acid Synthesis:

-

Synthesize the precursor, 3-(4-chloro-2-fluorophenyl)pyruvic acid, via an aldol-type condensation between 4-chloro-2-fluorobenzaldehyde and pyruvic acid under basic conditions.

-

-

Enzymatic Reaction:

-

Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Add the keto acid precursor (1.0 eq), the amino donor (e.g., isopropylamine, 1.5-3.0 eq), and the cofactor pyridoxal 5'-phosphate (PLP, 0.01 eq).

-

Initiate the reaction by adding the transaminase enzyme (commercially available or as a whole-cell lysate).

-

Stir the mixture at a controlled temperature (typically 30-40°C) for 24-48 hours. The byproduct from isopropylamine is acetone, which can be removed to drive the equilibrium.

-

-

Product Isolation:

-

Stop the reaction by adding acid to denature and precipitate the enzyme.

-

Centrifuge the mixture to remove cell debris and precipitated protein.

-

Isolate the product from the supernatant by ion-exchange chromatography or by adjusting the pH to the isoelectric point to induce precipitation.

-

Filter, wash, and dry the final product.

-

Performance Data

| Enzyme Type | Substrate | Conversion (%) | Enantiomeric Excess (ee%) |

| Engineered Transaminase[15] | Keto Acid | >95% | >99.5% (L- or D-form) |

| Phenylalanine Dehydrogenase | Keto Acid | >90% | >99% |

| L-Acylase (Kinetic Resolution)[1] | Racemic N-Ac-Amino Acid | ~50% | >99% (for L-enantiomer) |

Conclusion and Outlook

The enantioselective synthesis of this compound is achievable through several robust and high-fidelity methods.

-

Asymmetric Hydrogenation stands out for its scalability, high yields, and exceptional enantioselectivity, making it a preferred route for industrial production.

-

Catalytic Asymmetric Strecker Reactions offer remarkable versatility and operational simplicity, particularly with the advent of highly active and selective organocatalysts.

-

Biocatalysis represents the frontier of green chemistry, providing unparalleled selectivity under mild, environmentally friendly conditions. As protein engineering continues to expand the substrate scope and stability of enzymes, biocatalytic routes will become increasingly competitive and attractive.[15]

The choice of synthetic strategy will ultimately depend on factors such as required scale, cost of catalyst/enzyme, available equipment, and desired enantiomer. Each of the pathways detailed in this guide provides a validated and authoritative foundation for the successful synthesis of this important pharmaceutical building block.

References

-

Tang, W., Wu, S., & Zhang, X. (2003). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 5(2), 205-207). [Link]

-

Gagnon, J., & Grogan, G. (2001). Enzymatic synthesis of peptides containing unnatural amino acids. PubMed. [Link]

-

Hatano, M., Horibe, T., & Ishihara, K. (2013). Small Molecule as a Chiral Organocatalyst for Asymmetric Strecker Reaction. ACS Catalysis, 3(11), 2664–2667). [Link]

- Ishikawa, T., et al. (2001). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 123(31), 7734–7735). [https://pubs.acs.org/doi/10.1021/ja010986+

-

Pollegioni, L., & Servi, S. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. PubMed. [Link]

-

D'Souza, R. N., Ptaszek, M., & Flashman, E. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

- Zhu, G., Chen, Z., & Zhang, X. (2004). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 69(20), 6899–6902). [https://pubs.acs.org/doi/10.1021/jo049185+

-

Li, W., et al. (2016). Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(1), 40-43. [Link]

-

Various Authors. (n.d.). Enantioselective synthesis of ?? 2 -amino acids using rhodium-catalyzed hydrogenation. ResearchGate. [Link]

-

Zuend, S. J., Coughlin, J. M., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968–970). [Link]

-

University of Pittsburgh. (2023). A New Chemical Process To Create “Unnatural” Amino Acids. Technology Networks. [Link]

-

Enders, D., & Shilvock, J. P. (2000). Asymmetric Strecker Reactions. Chemical Reviews, 100(1), 1–32). [Link]

-

Groger, H. (2008). The Catalytic Asymmetric Strecker Reaction. Organic Reactions. [Link]

-

Chem-Impex. (n.d.). 4-Chloro-2-fluoro-L-phenylalanine. Chem-Impex. [Link]

-

Chem-Impex. (n.d.). 4-Chloro-2-fluoro-D-phenylalanine. Chem-Impex. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. [Link]

-

Corina, A., et al. (2023). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]1/acscatal.3c00424)

Sources

- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 3. A New Chemical Process To Create “Unnatural” Amino Acids | Technology Networks [technologynetworks.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicreactions.org [organicreactions.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 14. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Asymmetric Synthesis of Fluorinated Phenylalanine Analogs: Strategies and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into phenylalanine, a ubiquitous structural motif in bioactive molecules, offers a powerful tool for modulating pharmaceutical properties. Fluorination can enhance metabolic stability, alter lipophilicity, and modify binding affinities by influencing molecular conformation and electronics.[1][2] Consequently, the development of robust and stereoselective methods for synthesizing chiral fluorinated phenylalanine analogs is of paramount importance to medicinal chemistry and drug discovery.[3][4] This technical guide provides an in-depth exploration of the core strategies for the asymmetric synthesis of these valuable building blocks. We will dissect the causality behind key experimental choices for four primary methodologies: asymmetric hydrogenation, alkylation of chiral glycine equivalents, direct asymmetric fluorination, and enzymatic strategies. Each section presents the underlying mechanistic principles, detailed experimental protocols, comparative data, and visual workflows to equip researchers with both theoretical understanding and practical guidance.

The Strategic Impact of Fluorine in Phenylalanine Analogs

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of the parent phenylalanine molecule.[1][5] These alterations are not merely incremental; they provide a rational basis for overcoming common challenges in drug development.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), rendering it resistant to metabolic degradation by cytochrome P450 enzymes.[1][2] Introducing fluorine at positions susceptible to oxidative metabolism can significantly prolong a drug's half-life.

-

Binding Affinity and Conformation: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing π-π stacking, cation-π, and other non-covalent interactions within a protein's binding pocket.[6] Furthermore, the strategic placement of fluorine can induce specific conformational preferences in peptides, enhancing their bioactivity.[1][2]

-

Lipophilicity and Bioavailability: While a single fluorine atom has a minimal impact on lipophilicity, polyfluorination can significantly increase it, which can be tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, which can be critical for optimizing a drug's solubility or its interaction with a biological target.[1]

Given these advantages, the core challenge lies in synthesizing these analogs with precise stereochemical control, as the biological activity of enantiomers can differ dramatically.

Core Strategy I: Asymmetric Hydrogenation of Prochiral Olefins

Asymmetric hydrogenation is one of the most reliable and scalable methods for establishing the stereocenter of α-amino acids. The strategy relies on the stereoselective addition of hydrogen across the double bond of a prochiral α,β-dehydroamino acid precursor, guided by a chiral transition-metal catalyst.

Causality and Mechanistic Insight: The success of this method hinges on the creation of a well-defined chiral environment around the metal center (typically rhodium or ruthenium). The substrate, a fluorinated α-(acetylamino)cinnamic acid, coordinates to the chiral catalyst. The steric and electronic properties of the chiral phosphine ligand (e.g., DuPhos, Me-BoPhoz) direct the binding of the olefin face, ensuring that hydrogen is delivered preferentially to one side, leading to a high enantiomeric excess (ee) of one stereoisomer.[1][7] The reaction typically proceeds with high conversion and excellent stereoselectivity.

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]

- 3. nbinno.com [nbinno.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 5. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preparation of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid for Peptide Synthesis: An In-depth Technical Guide

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[1][2] These novel building blocks can impart unique structural and functional properties to peptides, leading to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles.[3][4] Among the vast array of UAAs, those containing fluorine atoms have garnered significant attention due to the unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds.[3][]

This technical guide provides a comprehensive overview of the preparation of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, a valuable UAA for the development of novel peptide therapeutics. We will explore various synthetic strategies for obtaining this compound in high enantiomeric purity, discuss the critical aspects of protecting group chemistry for its application in solid-phase peptide synthesis (SPPS), and provide detailed experimental protocols for its synthesis and subsequent incorporation into peptide chains. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this unique building block in their peptide-based research.

Strategic Approaches to the Asymmetric Synthesis of this compound

The key challenge in the synthesis of this compound lies in the stereoselective formation of the α-chiral center. Several robust methods have been established for the asymmetric synthesis of α-amino acids, and we will discuss three prominent strategies applicable to our target molecule:

-

Asymmetric Strecker Synthesis: A versatile and widely used method for the synthesis of α-amino acids from aldehydes.[6][7]

-

Chiral Auxiliary-Mediated Synthesis: Employing removable chiral auxiliaries to direct stereoselective alkylation reactions.[8][9]

-

Enzymatic Synthesis: Utilizing the high stereoselectivity of enzymes, such as transaminases, for the synthesis of chiral amines.[10][11]

The choice of synthetic route will depend on factors such as substrate availability, desired scale of synthesis, and the availability of specialized reagents and equipment.

Method 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids.[12] The asymmetric variant of this reaction allows for the enantioselective synthesis of the desired L-amino acid.[6][13] The general workflow for the synthesis of this compound via this method is outlined below.

Figure 1: Asymmetric Strecker Synthesis Workflow.

Causality Behind Experimental Choices

-

Starting Material: 4-Chloro-2-fluorobenzaldehyde is the logical starting material as it provides the required substituted phenyl side chain. It can be synthesized from 4-chloro-2-fluorobenzoic acid via reduction to the corresponding alcohol followed by oxidation.

-

Stereocontrol: The key to the asymmetry is the use of a chiral amine or a chiral catalyst. The chiral amine, often a derivative of a natural amino acid, reacts with the aldehyde to form a chiral imine in situ. The subsequent nucleophilic addition of cyanide occurs diastereoselectively, directed by the stereocenter of the chiral amine. Alternatively, a chiral catalyst can be employed to control the facial selectivity of cyanide addition to an achiral imine.

-

Cyanide Source: Sodium cyanide (NaCN) is a common and cost-effective source of the cyanide nucleophile.

-

Hydrolysis: The final step involves the hydrolysis of the α-aminonitrile to the corresponding carboxylic acid. This is typically achieved under acidic conditions with heating.

Experimental Protocol: Asymmetric Strecker Synthesis

Step 1: Synthesis of 4-Chloro-2-fluorobenzaldehyde

A detailed protocol for the synthesis of 4-chloro-2-fluorobenzaldehyde can be found in the literature, often involving the oxidation of (4-chloro-2-fluorophenyl)methanol.

Step 2: Asymmetric Strecker Reaction

-

To a solution of 4-chloro-2-fluorobenzaldehyde (1.0 eq) and a chiral amine (e.g., (R)-phenylglycinol, 1.0 eq) in a suitable solvent (e.g., methanol) at 0 °C, add sodium cyanide (1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The diastereomeric α-aminonitriles can often be separated at this stage by chromatography.

Step 3: Hydrolysis of the α-Aminonitrile

-

Treat the purified α-aminonitrile with concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired L-amino acid.

| Parameter | Typical Value |

| Diastereomeric Excess (d.e.) | >95% |

| Overall Yield | 50-70% |

Table 1: Representative data for Asymmetric Strecker Synthesis.

Method 2: Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the temporary introduction of a chiral moiety to guide a stereoselective transformation.[][14] Two well-established methods utilizing chiral auxiliaries are the Schöllkopf bis-lactim ether method and the Evans oxazolidinone alkylation.

Schöllkopf Asymmetric Synthesis

The Schöllkopf method involves the diastereoselective alkylation of a chiral bis-lactim ether derived from glycine and a chiral amino acid, typically valine.[8]

Figure 2: Schöllkopf Asymmetric Synthesis Workflow.

Causality Behind Experimental Choices

-

Chiral Auxiliary: The Schöllkopf auxiliary, derived from L-valine and glycine, creates a sterically hindered environment that directs the incoming electrophile to the opposite face of the enolate, leading to high diastereoselectivity.

-

Electrophile: 4-Chloro-2-fluorobenzyl bromide is the required electrophile to introduce the desired side chain. This can be synthesized from the corresponding alcohol or toluene derivative.[15][16]

-

Base: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is used to deprotonate the glycine α-carbon to form the nucleophilic enolate.

-

Cleavage: Mild acidic hydrolysis cleaves the bis-lactim ether to release the desired amino acid methyl ester and the recoverable valine methyl ester. Subsequent saponification yields the free amino acid.

Experimental Protocol: Schöllkopf Synthesis

Step 1: Synthesis of 4-Chloro-2-fluorobenzyl bromide

This can be prepared from 4-chloro-2-fluorotoluene via radical bromination or from the corresponding alcohol.[17]

Step 2: Diastereoselective Alkylation

-

Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to form the enolate.

-

Add a solution of 4-chloro-2-fluorobenzyl bromide (1.1 eq) in THF and stir at -78 °C for several hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

Step 3: Hydrolysis and Purification

-

Treat the crude alkylated product with dilute aqueous HCl at room temperature to hydrolyze the bis-lactim ether.

-

Separate the desired amino acid methyl ester from the valine methyl ester by chromatography.

-

Saponify the methyl ester using aqueous NaOH, followed by neutralization to obtain the free amino acid.

| Parameter | Typical Value |

| Diastereomeric Excess (d.e.) | >95% |

| Overall Yield | 60-80% |

Table 2: Representative data for Schöllkopf Synthesis.

Evans Asymmetric Alkylation

The Evans method utilizes chiral oxazolidinone auxiliaries to direct the diastereoselective alkylation of an N-acyl derivative.[9][14]

Figure 3: Evans Asymmetric Alkylation Strategy.

This approach would involve a more complex multi-step sequence starting from the acylation of the Evans auxiliary, introduction of the amino group precursor (azide), and subsequent alkylation. While highly effective, it is generally more laborious than the Strecker or Schöllkopf methods for this specific target.

Method 3: Enzymatic Synthesis

Biocatalysis offers an environmentally friendly and highly stereoselective alternative for the synthesis of chiral compounds.[10][18] For the preparation of L-amino acids, transaminases (TAs) are particularly useful enzymes.[4][19]

Figure 4: Enzymatic Synthesis via Transamination.

Causality Behind Experimental Choices

-

Substrate: The corresponding α-keto acid, 4-chloro-2-fluorophenylpyruvic acid, is required as the substrate for the transaminase. This can be prepared from 4-chloro-2-fluorobenzaldehyde through various synthetic routes.

-

Enzyme: A highly L-selective transaminase is crucial for achieving high enantiomeric excess. A wide range of commercially available or engineered transaminases can be screened for activity on the target substrate.

-

Amino Donor: A cheap and readily available amino donor, such as isopropylamine or L-alanine, is used to provide the amino group. The by-product (acetone or pyruvate, respectively) should ideally be volatile or easily removed.

-

Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffer at or near physiological pH and mild temperatures, minimizing the need for harsh reagents and organic solvents.

Experimental Protocol: Enzymatic Transamination

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) containing the substrate, 4-chloro-2-fluorophenylpyruvic acid (e.g., 10-50 mM).

-

Add the amino donor (e.g., isopropylamine, in excess) and pyridoxal 5'-phosphate (PLP) cofactor (typically ~1 mM).

-

Initiate the reaction by adding the L-selective transaminase (e.g., as a lyophilized powder or whole-cell catalyst).

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by HPLC.

-

Upon completion, stop the reaction by denaturing the enzyme (e.g., by pH shift or heat).

-

Isolate the product amino acid by ion-exchange chromatography or crystallization.

| Parameter | Typical Value |

| Enantiomeric Excess (e.e.) | >99% |

| Conversion | >90% |

Table 3: Representative data for Enzymatic Synthesis.

Fmoc Protection for Solid-Phase Peptide Synthesis

Once the enantiomerically pure L-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid has been synthesized, it must be protected with a suitable Nα-protecting group for use in SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group is the most common choice for modern SPPS due to its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[17][20]

Experimental Protocol: Fmoc Protection

-

Dissolve the amino acid (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane or acetone).

-

Add a base (e.g., sodium bicarbonate or triethylamine, 2.0 eq) to deprotonate the amino group.

-

Cool the solution to 0 °C and add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) (1.05 eq) in the organic solvent dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up the reaction by acidifying the aqueous solution to pH 2-3 with dilute HCl, which precipitates the Fmoc-protected amino acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash chromatography to yield the highly pure Fmoc-L-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid.

Incorporation into Solid-Phase Peptide Synthesis

The resulting Fmoc-protected amino acid is now ready for incorporation into a peptide sequence using standard Fmoc-SPPS protocols.[20][21]

Figure 5: Standard Fmoc-SPPS Cycle.

The coupling of this unnatural amino acid is generally straightforward, and standard coupling reagents such as HBTU, HATU, or DIC/Oxyma can be used effectively. Double coupling may be employed to ensure complete incorporation, especially in challenging sequences.

Conclusion

The preparation of this compound for peptide synthesis is a multi-step process that requires careful consideration of stereocontrol and protecting group strategies. This guide has outlined three robust and reliable asymmetric synthetic routes—Asymmetric Strecker Synthesis, Chiral Auxiliary-Mediated Synthesis, and Enzymatic Synthesis—each with its own set of advantages and considerations. The subsequent Fmoc protection and incorporation into SPPS follow well-established protocols. By mastering these synthetic techniques, researchers can unlock the potential of this unique fluorinated amino acid to create novel and potent peptide-based therapeutics.

References

- 4-Chloro-2-Fluorobenzyl Bromide: A Key Intermediate in Organic Synthesis. (n.d.).

-

Schöllkopf method. (n.d.). In Wikipedia. Retrieved from [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (n.d.). Williams College. Retrieved from [Link]

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. (2009). Nature, 461(7266), 968–970. [Link]

-

Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. (2009). Nature, 461(7266), 968–970. [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2015). RSC Advances, 5(117), 96377-96397. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(15), 10241–10261. [Link]

-

Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001). Organic Letters, 3(8), 1121–1124. [Link]

-

Enzymatic synthesis of fluorinated compounds. (2021). Applied Microbiology and Biotechnology, 105(21-22), 8017–8035. [Link]

- Production of l-amino acids by transamination. (1985). Google Patents.

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). Green Chemistry, 13(5), 1239-1243. [Link]

-

Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Recent advances on asymmetric Strecker reactions. (2018). Catalysis Reviews, 60(4), 534-593. [Link]

-

Production of L-amino acids by transamination. (1985). European Patent Office. Retrieved from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry, 16, 1057–1088. [Link]

-

Fmoc-L-Phe(4-Cl)-OH. (n.d.). Matrix Innovation. Retrieved from [Link]

-

Fmoc-4-Chloro-L-phenylalanine. (n.d.). BuyersGuideChem. Retrieved from [Link]

-

Discovery, Engineering and Application of Transaminases in Biocatalysis. (2022). University of Greifswald. Retrieved from [Link]

-

Detection of D-glutamate production from the dual Function enzyme, 4-amino-4-deoxychorismate Lyase/D-amino Acid Transaminase, in Mycobacterium smegmatis. (2019). Bio-protocol, 9(1), e3135. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. preprints.org [preprints.org]

- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid | MDPI [mdpi.com]

- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 9. chemistry.williams.edu [chemistry.williams.edu]

- 10. EP0135846B1 - Production of l-amino acids by transamination - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. nbinno.com [nbinno.com]

- 16. chemimpex.com [chemimpex.com]

- 17. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 18. chembk.com [chembk.com]

- 19. Detection of D-glutamate production from the dual Function enzyme, 4-amino-4-deoxychorismate Lyase/D-amino Acid Transaminase, in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chempep.com [chempep.com]

Large-Scale Synthesis of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid: An In-Depth Technical Guide

Introduction

2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a non-canonical amino acid that has garnered significant interest in the pharmaceutical and biotechnology sectors.[1][2] Its unique structural features, including the presence of both chlorine and fluorine atoms on the phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents and research tools.[2] The incorporation of such unnatural amino acids into peptides and other molecules can lead to enhanced biological activity, improved metabolic stability, and altered pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive overview of the large-scale synthesis of this important compound, with a focus on practical, scalable, and efficient methodologies suitable for industrial production.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the core synthetic strategies, process optimization, and purification techniques, providing both theoretical understanding and actionable protocols.

Synthetic Strategies: The Strecker Synthesis and its Application

The synthesis of α-amino acids has been a cornerstone of organic chemistry for over a century, with the Strecker synthesis, first reported in 1850, remaining a highly relevant and versatile method.[4] This classical reaction involves a three-component condensation of an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[4][5][6]

The Core Reaction Pathway

For the synthesis of this compound, the Strecker synthesis provides a direct and efficient route starting from the readily available 4-chloro-2-fluorobenzaldehyde. The overall transformation can be conceptually broken down into two main stages:

-

Formation of the α-Aminonitrile: This step involves the reaction of 4-chloro-2-fluorobenzaldehyde with a source of ammonia (such as ammonium chloride) and a cyanide source (such as sodium or potassium cyanide).[5][7]

-

Hydrolysis of the α-Aminonitrile: The intermediate α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the final amino acid product.[5][6][7]

Mechanistic Insights

A deep understanding of the reaction mechanism is crucial for process optimization and troubleshooting.

Part 1: α-Aminonitrile Formation

The formation of the α-aminonitrile proceeds through the initial formation of an imine from the aldehyde and ammonia.[7][8] The imine, or more accurately the protonated iminium ion, is then attacked by the cyanide ion to form the α-aminonitrile.[6][8]

Part 2: Nitrile Hydrolysis

The hydrolysis of the nitrile group to a carboxylic acid can be catalyzed by either acid or base. In the acidic hydrolysis, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water.[5][6] A series of proton transfers and tautomerization steps then lead to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid and ammonium ion.

Large-Scale Production Considerations

Transitioning a laboratory-scale synthesis to an industrial-scale process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Starting Material: 4-chloro-2-fluorobenzaldehyde

The availability and purity of the starting aldehyde are critical. 4-chloro-2-fluorobenzaldehyde can be synthesized through various methods, including the oxidation of the corresponding benzyl alcohol or the halogen exchange of a suitable precursor.[9][10] It is imperative to have a reliable and scalable source for this key raw material.

Reaction Conditions and Optimization

The following table summarizes key parameters and their impact on the synthesis:

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and side product formation. | Maintain a controlled temperature, often slightly elevated, to ensure a reasonable reaction rate without promoting decomposition. |

| Solvent | Influences solubility of reactants and intermediates. | A mixture of water and a water-miscible organic solvent is often used to ensure all components remain in solution. |

| pH | Critical for both the aminonitrile formation and the hydrolysis step. | Careful control of pH is necessary to favor the desired reaction pathway and prevent unwanted side reactions. |

| Reagent Stoichiometry | Affects yield and impurity profile. | A slight excess of the ammonia and cyanide sources is often used to drive the reaction to completion. |

Asymmetric Synthesis

The classical Strecker synthesis produces a racemic mixture of the amino acid, meaning it contains equal amounts of both the (R) and (S) enantiomers.[6] For most pharmaceutical applications, a single enantiomer is required. Several strategies can be employed to achieve this:

-

Chiral Resolution: The racemic mixture can be separated into its individual enantiomers using a chiral resolving agent or through enzymatic resolution.

-

Asymmetric Strecker Reaction: This approach utilizes a chiral catalyst or a chiral amine to directly synthesize the desired enantiomer in excess.[11][12][13][14][15] This is often the more efficient and cost-effective method for large-scale production.

Purification of the Final Product

The purification of amino acids on a large scale often involves ion-exchange chromatography.[16][17][18] The amphoteric nature of amino acids allows them to be bound to either cation or anion exchange resins depending on the pH of the solution.[17][18]

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol and should be optimized for specific equipment and scale.

Step 1: Synthesis of 2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile

-

To a cooled (0-5 °C) solution of ammonium chloride in aqueous ammonia, add 4-chloro-2-fluorobenzaldehyde portion-wise while maintaining the temperature.

-

A solution of sodium cyanide in water is then added slowly, ensuring the temperature does not exceed 10 °C.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by HPLC or TLC).

-

The product is then extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

-

The crude α-aminonitrile is suspended in a solution of concentrated hydrochloric acid.

-

The mixture is heated to reflux and maintained at this temperature until the hydrolysis is complete (monitored by HPLC).

-

The reaction mixture is then cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Purification

-

The crude amino acid is dissolved in an appropriate buffer and loaded onto a pre-equilibrated ion-exchange column.

-

The column is washed with the buffer to remove impurities.

-

The pure amino acid is then eluted from the column using a pH gradient or a salt gradient.

-

Fractions containing the pure product are combined, and the solvent is removed to yield the final, purified this compound.

Conclusion

The large-scale synthesis of this compound is a challenging yet achievable endeavor. A thorough understanding of the underlying reaction mechanisms, careful optimization of reaction conditions, and the implementation of robust purification strategies are essential for a successful and economically viable process. The Strecker synthesis, particularly in its asymmetric variants, provides a powerful and flexible platform for the production of this and other valuable non-canonical amino acids, paving the way for the development of next-generation therapeutics.

References

- Strecker amino acid synthesis - Grokipedia. (n.d.).

- The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.

- Strecker amino acid synthesis - Wikipedia. (n.d.).

- Industrial Production of Amino Acids by Fermentation. (n.d.). Biology Discussion.

- Strecker Synthesis. (n.d.). Master Organic Chemistry.

- Strecker Synthesis. (n.d.). NROChemistry.

- Updates on industrial production of amino acids using Corynebacterium glutamicum. (n.d.). ResearchGate.

- Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. (n.d.). ResearchGate.

- Fermentation for Amino Acid Production. (n.d.). BOC Sciences.

- Updates on industrial production of amino acids using Corynebacterium glutamicum. (n.d.). PubMed.

- Recent Advances in the Synthesis of Unnatural α-Amino Acids. (2025, August 6). ResearchGate.

- Industrial production of important amino acids. (n.d.). Slideshare.

- Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (n.d.). PMC - NIH.

- Reprogramming natural proteins using unnatural amino acids. (2021, November 26). RSC Publishing.

- How to Prepare 4-CHLORO-2-FLUOROBENZALDEHYDE and Its Applications. (n.d.). Guidechem.

- A Guide to the Synthesis of Unnatural Amino Acids for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- Amino Acid Purification. (n.d.). Column Chromatography.

- Separation and Refining of Amino acids. (n.d.).

- CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents. (n.d.).

- Method for purification of an amino acid using ion exchange resin - Google Patents. (n.d.).

- US4845304A - Process for producing fluorobenzaldehydes - Google Patents. (n.d.).

- 4-Chloro-3-fluorobenzaldehyde synthesis - ChemicalBook. (n.d.).

- (PDF) Separation and Purification of Amino Acids. (n.d.). ResearchGate.

- Large-Scale Protein Purification. (n.d.). American Chemical Society.

- How to synthesize 2-Chloro-4-fluorobenzaldehyde? - FAQ - Guidechem. (n.d.).

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). NIH.

- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.).

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). PMC - NIH.

- Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. (2025, March 12). PMC - NIH.

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). Koksch Group - Freie Universität Berlin.

- 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid. (n.d.). ChemScene.

- 2-Amino-3-(4-fluorophenyl)propanoic acid. (n.d.). MedchemExpress.com.

- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). PMC - PubMed Central.

- United States Patent. (1999, November 29). Googleapis.com.

- wondering if anyone can help with the synthesis of the unnatural amino acid (s)-2-amino-3-(3,4-dichlorophenyl)-2-methylpropanoic acid. has to start with a reagent with 7 carbons or less in its largest component. thanks! : r/OrganicChemistry. (2021, May 24). Reddit.

Sources

- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. guidechem.com [guidechem.com]

- 10. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 11. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 16. column-chromatography.com [column-chromatography.com]

- 17. diaion.com [diaion.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, a substituted phenylalanine derivative of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple data sheet to offer a deeper understanding of the compound's characteristics, the rationale behind analytical methodologies, and practical insights for its application in a research and development setting.

Introduction: Unveiling a Key Building Block

This compound belongs to the class of unnatural amino acids, which are pivotal in the design of novel therapeutic agents. The incorporation of halogen atoms, in this case, chlorine and fluorine, into the phenyl ring of phenylalanine can profoundly influence the molecule's conformational preferences, metabolic stability, and binding interactions with biological targets. The specific substitution pattern (4-chloro and 2-fluoro) imparts a unique electronic and steric profile, making this compound a valuable synthon for creating peptides, peptidomimetics, and other small molecules with tailored pharmacological properties. Understanding its fundamental physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical profile is the bedrock of successful drug development. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its behavior in various experimental and formulation settings.

Structural and Molecular Data

The foundational characteristics of this compound are summarized in the table below. The molecular formula and weight are essential for all stoichiometric calculations, while the CAS number provides a unique identifier for this specific chemical entity.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 754944-16-6 | [1] |

| Molecular Formula | C₉H₉ClFNO₂ | [1] |

| Molecular Weight | 217.62 g/mol | [1] |

| SMILES | C1=CC(=CC(=C1CC(C(=O)O)N)F)Cl | [1] |

Predicted Physicochemical Parameters

| Property | Predicted Value | Source |

| LogP | 1.4335 | [1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

Expert Insight: The predicted LogP value of 1.4335 suggests a moderate level of lipophilicity. This is a critical parameter for predicting a compound's ability to cross cell membranes. The TPSA, a measure of the molecule's polar surface area, is also in a range that is generally considered favorable for good cell permeability.

Synthesis and Structural Elucidation

The synthesis of halogenated phenylalanine derivatives can be achieved through various organic chemistry routes. A common approach involves the asymmetric synthesis from a corresponding halogenated benzaldehyde.

Caption: A generalized synthetic workflow for this compound.

The precise stereochemistry and connectivity of the final product must be rigorously confirmed using a suite of analytical techniques.

Analytical Characterization: A Multi-faceted Approach

Ensuring the identity, purity, and stability of a compound is a cornerstone of reliable research. A combination of chromatographic and spectroscopic methods is essential for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile compounds like amino acids. A well-developed reversed-phase HPLC (RP-HPLC) method is crucial for separating the target compound from any starting materials, by-products, or degradants.

Step-by-Step Protocol for RP-HPLC Analysis:

-

Column Selection: A C18 stationary phase is a robust starting point for retaining the moderately lipophilic analyte.

-

Mobile Phase Preparation: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure consistent ionization of the amino and carboxylic acid groups.

-

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components with good peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the peptide bond and aromatic ring.

-

Sample Preparation: The sample should be dissolved in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.

Caption: A simplified workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic region will show complex splitting patterns due to the fluorine and chlorine substituents.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbon atoms attached to the fluorine will show characteristic splitting due to C-F coupling.

Expert Insight: For halogenated aromatic compounds, ¹⁹F NMR can also be a powerful technique. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing an additional layer of structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2][3][4]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[1] For long-term storage, refrigeration is recommended.[1]

-

Spill Response: In case of a spill, avoid generating dust. The spilled material should be carefully collected and placed in a sealed container for proper disposal.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, coupled with robust analytical characterization and safe handling practices, is essential for its successful application in the development of novel therapeutic agents. This guide provides a foundational framework for researchers to confidently and effectively utilize this compound in their research endeavors.

References

-

Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

Washington State University, Environmental Health & Safety. Halogenated Solvents. [Link]

-

MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. [Link]

-

Vanderbilt University, Environmental Health and Safety. Halogenated Solvents. [Link]

Sources

Technical Guide to the Spectroscopic Characterization of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

Foreword: The Imperative of Spectroscopic Validation in Drug Discovery

In the landscape of modern drug development, the synthesis of novel, non-canonical amino acids such as 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid represents a critical step in creating new therapeutic agents. These unique building blocks can introduce beneficial conformational constraints, enhance binding affinity, and improve metabolic stability in peptide-based drugs. However, the synthesis of such a molecule is only the first step; unambiguous structural confirmation is paramount. Without rigorous analytical validation, all subsequent biological and pharmacological data rests on an unproven foundation.

This guide serves as an in-depth technical resource for researchers engaged in the synthesis and characterization of this specific molecule and other similar novel compounds. As experimental spectra for this compound are not widely published, this document provides a comprehensive, predictive analysis of its expected spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it details the field-proven, standardized protocols required to acquire high-fidelity data, ensuring that experimental results can be confidently validated against these predictions. The causality behind experimental choices and the interpretation of spectral features are explained to provide a holistic understanding of the characterization process.

Part 1: Predicted Spectroscopic Profile

The structure of this compound presents a unique combination of a classic amino acid backbone with a di-substituted aromatic ring. The presence of electronegative fluorine and chlorine atoms, along with the chiral center, dictates a distinct and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information on its covalent framework and stereochemistry.

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the α-proton, and the β-protons. The electron-withdrawing effects of the fluorine and chlorine substituents will deshield the aromatic protons, shifting them downfield. Due to the chiral α-carbon, the adjacent β-protons are diastereotopic and are expected to appear as a complex multiplet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3' (Aromatic) | ~ 7.50 - 7.65 | Doublet of doublets (dd) | JH-F ≈ 7-9 Hz, JH-H ≈ 2-3 Hz | Ortho-coupled to fluorine and meta-coupled to H-5'. |

| H-5' (Aromatic) | ~ 7.35 - 7.50 | Doublet of doublets (dd) | JH-H ≈ 8-9 Hz, JH-H ≈ 2-3 Hz | Ortho-coupled to H-6' and meta-coupled to H-3'. |

| H-6' (Aromatic) | ~ 7.20 - 7.35 | Triplet or Doublet of doublets (t or dd) | JH-H ≈ 8-9 Hz, JH-F ≈ 8-10 Hz | Ortho-coupled to H-5' and coupled to the ortho-fluorine. The appearance as a triplet is common for this pattern. |

| α-H | ~ 4.20 - 4.40 | Triplet (t) or Doublet of doublets (dd) | JHα-Hβ ≈ 5-8 Hz | Coupled to the two diastereotopic β-protons. |

| β-Ha, β-Hb | ~ 3.10 - 3.40 | Multiplet (m) | JHβa-Hβb ≈ 14-16 Hz, JHα-Hβ ≈ 5-8 Hz | These protons are chemically non-equivalent (diastereotopic) due to the adjacent chiral center, leading to complex splitting. |

| -NH₂ | ~ 8.0 - 9.0 (in DMSO-d₆) | Broad singlet (br s) | N/A | Signal is often broad and its chemical shift is concentration and solvent dependent. |

| -COOH | ~ 12.0 - 13.0 (in DMSO-d₆) | Broad singlet (br s) | N/A | The acidic proton is typically very downfield and broad. |

Note: Predicted shifts are based on typical values for amino acids and substituted benzene rings and may vary based on solvent and concentration.[1][2][3]

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The carbons attached to the electronegative halogens will show characteristic large chemical shifts and, in the case of C-2', a large one-bond coupling constant with ¹⁹F.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxyl (C=O) | ~ 170 - 175 | Typical range for an amino acid carboxylic acid.[4][5] |

| C-2' (Aromatic, C-F) | ~ 158 - 162 (d, ¹JC-F ≈ 240-250 Hz) | Directly attached to fluorine, resulting in a large downfield shift and a strong one-bond C-F coupling. |

| C-4' (Aromatic, C-Cl) | ~ 132 - 136 | Attached to chlorine, causing a moderate downfield shift. |

| C-1' (Aromatic) | ~ 128 - 132 | The ipso-carbon attached to the side chain, influenced by both halogen substituents. |

| C-6' (Aromatic, C-H) | ~ 129 - 133 (d, ²JC-F ≈ 15-20 Hz) | Ortho to the fluorine, showing a two-bond C-F coupling. |

| C-3' (Aromatic, C-H) | ~ 124 - 128 (d, ²JC-F ≈ 5-10 Hz) | Ortho to the chlorine and meta to the fluorine, showing a smaller two-bond C-F coupling. |

| C-5' (Aromatic, C-H) | ~ 115 - 119 | Meta to both halogens. |

| α-C | ~ 55 - 60 | Typical range for an α-carbon of an amino acid. |

| β-C | ~ 35 - 40 | Typical range for a β-carbon in a phenylalanine derivative. |

Note: Chemical shifts for aromatic carbons are estimations and can be influenced by solvent effects. The presence of C-F coupling is a key diagnostic feature.[4][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the amino and carboxylic acid groups. Given that amino acids typically exist as zwitterions in the solid state, the IR spectrum will reflect this character.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H Stretch (Amine Salt, NH₃⁺) | 3100 - 2800 | Broad, Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| N-H Bend (Amine Salt, NH₃⁺) | 1640 - 1550 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong (multiple bands) |

| C-F Stretch | 1250 - 1100 | Strong |

| C-Cl Stretch | 850 - 750 | Strong |

Rationale: The broad absorptions in the high-frequency region are characteristic of the O-H and N-H stretches involved in hydrogen bonding within the crystal lattice. The strong carbonyl and amine bending frequencies are hallmarks of the amino acid structure.[8][9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this amino acid.

| Analysis Type | Predicted m/z Value(s) | Interpretation & Rationale |

| Molecular Ion (ESI+) | 218.03 | [M+H]⁺. The calculated exact mass of C₉H₉ClFNO₂ is 217.0255, so the protonated species would be 218.0333. |

| Isotopic Pattern | 218.03 and 220.03 (Ratio ~3:1) | The presence of one chlorine atom results in a characteristic M+2 peak with approximately one-third the intensity of the [M+H]⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive indicator for the presence of chlorine. |

| Key Fragment (ESI+) | 172.04 | Loss of HCOOH (formic acid, 46 Da) from the protonated molecular ion. This is a very common fragmentation pathway for amino acids. |

| Key Fragment (ESI+) | 155.01 | Loss of the entire carboxyl group and the alpha-proton, leaving the imine fragment. |

| Key Fragment (ESI+) | 127.00 | The 4-chloro-2-fluorobenzyl cation, resulting from cleavage of the Cα-Cβ bond. This fragment helps confirm the structure of the side chain. |